Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate
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Overview
Description
METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxybenzenesulfonamido group attached to a methylbenzoate backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenesulfonamide
- Methyl 3-[4-(4-methoxybenzenesulfonamido)phenoxy]thiophene-2-carboxylate
Uniqueness
METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both methoxy and sulfonamido groups allows for versatile chemical modifications and potential therapeutic applications.
Biological Activity
Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate is a synthetic organic compound notable for its complex structure, which includes a methyl ester group, an amino group attached to a sulfonyl moiety, and a methoxy-substituted aromatic ring. This compound is categorized under benzoates and has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
- Molecular Formula: C16H17NO5S
- Molecular Weight: 335.4 g/mol
- IUPAC Name: Methyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate
- Canonical SMILES: CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)OC
Property | Value |
---|---|
Molecular Formula | C16H17NO5S |
Molecular Weight | 335.4 g/mol |
IUPAC Name | Methyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate |
InChI Key | NXPCCMVUKBCPFJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The sulfonamide group within the compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, disrupting metabolic pathways, and leading to therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to modulate enzyme activity and influence receptor function, potentially leading to the inhibition of cancer cell proliferation. Further studies are needed to elucidate the precise mechanisms involved in its anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been highlighted in various studies. Its structural features allow it to interact with inflammatory mediators, thereby reducing inflammation in biological systems.
Comparative Biological Activity
Comparative studies have shown that this compound shares similarities with other sulfonamide compounds but possesses unique biological activities due to its specific functional groups.
Table 2: Biological Activities Compared
Compound | Anti-inflammatory | Anticancer | Antibacterial |
---|---|---|---|
This compound | Yes | Yes | Moderate |
Similar Sulfonamide Compounds | Yes | Moderate | Strong |
Case Studies and Research Findings
- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease, showing promising results which suggest potential applications in treating conditions like Alzheimer's disease and infections .
- Therapeutic Applications : The compound is being investigated for its potential use in drug development, especially as a lead compound for synthesizing new sulfonamide-based drugs with enhanced efficacy against cancer and inflammatory diseases .
Properties
Molecular Formula |
C16H17NO5S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate |
InChI |
InChI=1S/C16H17NO5S/c1-11-4-5-12(16(18)22-3)10-15(11)17-23(19,20)14-8-6-13(21-2)7-9-14/h4-10,17H,1-3H3 |
InChI Key |
NXPCCMVUKBCPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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